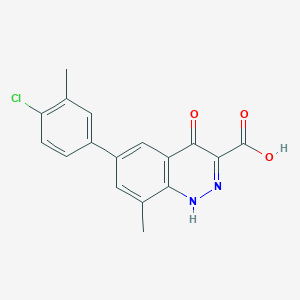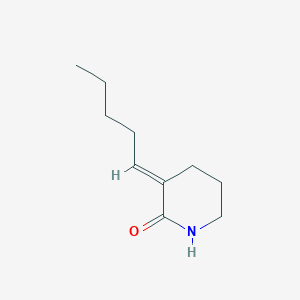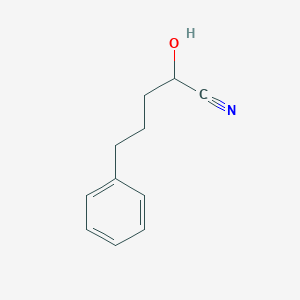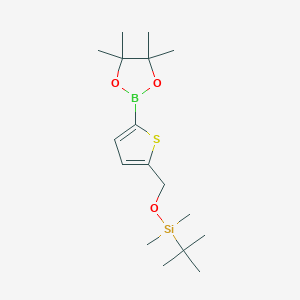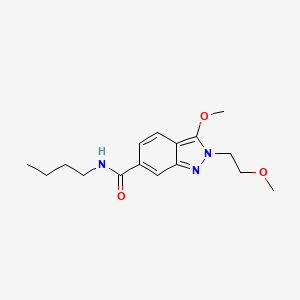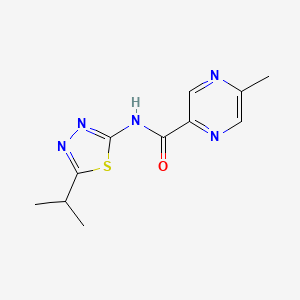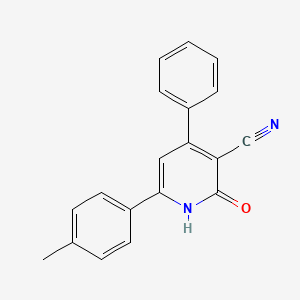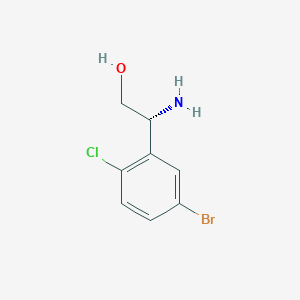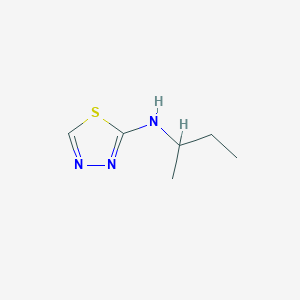![molecular formula C6H8N4O B13106859 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one typically involves the reaction of a triazole derivative with a pyrrolidinone precursor. One common method includes the cyclization of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides under specific conditions . The reaction conditions often involve the use of microwave irradiation to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the pyrrolidinone moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrrolidinone rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a wide range of functionalized triazole-pyrrolidinone compounds.
科学研究应用
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and active sites of enzymes, while the pyrrolidinone moiety can enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
- 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives
Uniqueness
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is unique due to its specific combination of a triazole ring and a pyrrolidinone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications.
属性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
5-(1,2,4-triazol-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-4-7-3-8-10/h3-5H,1-2H2,(H,9,11) |
InChI 键 |
MUBSRDHGWBPETB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



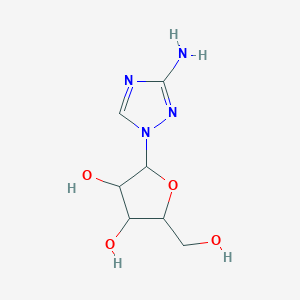
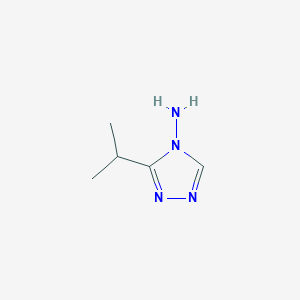
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

